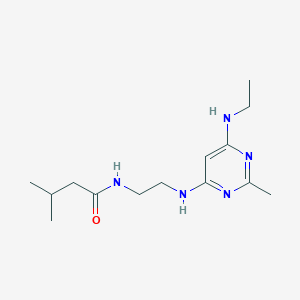

![molecular formula C20H23N3O7S2 B2834847 3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946369-46-6](/img/structure/B2834847.png)

3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

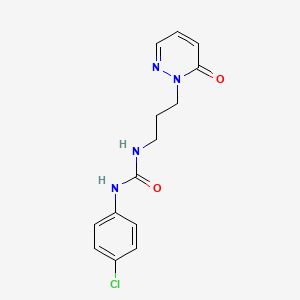

The compound “3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” has a molecular formula of C20H23N3O7S2 and a molecular weight of 481.541. It is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, it’s worth noting that similar compounds, such as Methyl 3- (3’,4’-Dimethoxyphenyl)propanoate, are useful in organic synthesis2.Molecular Structure Analysis

I couldn’t find specific information about the molecular structure of this compound. However, similar compounds like 3,4-Dimethoxyphenethylamine have a molecular formula of CHNO, an average mass of 181.232 Da, and a Monoisotopic mass of 181.110275 Da3.Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications

Chemical Synthesis Applications

An efficient method for synthesizing novel substituted 1,5-benzothiazepines incorporating the sulfonyl group, highlighting a synthetic pathway that could be relevant for compounds with structures similar to the specified chemical. This method employs reactions involving sulfonyl chlorides and various diones in the presence of ZnOnanoparticles and pyridine to form benzothiazepines with potential pharmaceutical applications (Chhakra et al., 2019).

Biological Activity Evaluation

Studies have synthesized new compounds incorporating benzothiazole and benzothiadiazine moieties, evaluated for their antioxidant activities. These compounds have shown potent scavenging activities against radicals, reducing powers, and strong inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents. This exploration into the antioxidant capacity of benzothiadiazine derivatives suggests a pathway for the development of novel antioxidants with significant biological relevance (Karalı et al., 2010).

Catalytic and Synthetic Utility

The catalytic application of benzothiadiazine derivatives for the synthesis of octahydroxanthene derivatives under neutral media demonstrates the compound's utility in facilitating the condensation reaction of dimedone with various arylaldehydes. This highlights the role of benzothiadiazine derivatives as efficient catalysts in organic synthesis, potentially leading to the development of new materials or drugs (Khazaei et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Some studies have focused on the synthesis of benzothiazepine, benzoxazepine, and benzodiazepine derivatives evaluated for their antimicrobial and anti-inflammatory activities. These compounds were synthesized via multi-component cyclo-condensation reactions, indicating the chemical's utility in creating biologically active molecules that could serve as bases for the development of new antimicrobial and anti-inflammatory drugs (Kendre et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use1.

Future Directions

The future directions for the research and development of this compound are not specified in the available resources.

Please note that this information is based on the available resources and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O7S2/c1-28-17-6-3-14(11-18(17)29-2)12-20-21-16-5-4-15(13-19(16)31(24,25)22-20)32(26,27)23-7-9-30-10-8-23/h3-6,11,13H,7-10,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXVUCHKUWUPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)

![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)

![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)